METHYL 3-[(4-CHLORO-2,5-DIMETHOXYANILINO)CARBONYL]-5-NITROBENZOATE
Description
METHYL 3-[(4-CHLORO-2,5-DIMETHOXYANILINO)CARBONYL]-5-NITROBENZOATE is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a chlorinated aniline derivative and a nitrobenzoate moiety. Its chemical properties make it a valuable subject of study in organic chemistry and related disciplines.
Properties
IUPAC Name |
methyl 3-[(4-chloro-2,5-dimethoxyphenyl)carbamoyl]-5-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O7/c1-25-14-8-13(15(26-2)7-12(14)18)19-16(21)9-4-10(17(22)27-3)6-11(5-9)20(23)24/h4-8H,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXPZDKIVMRPBQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)OC)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-[(4-CHLORO-2,5-DIMETHOXYANILINO)CARBONYL]-5-NITROBENZOATE typically involves multiple steps, starting with the preparation of 4-chloro-2,5-dimethoxyaniline. This intermediate is then reacted with methyl 3-nitrobenzoate under specific conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process typically includes purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
METHYL 3-[(4-CHLORO-2,5-DIMETHOXYANILINO)CARBONYL]-5-NITROBENZOATE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert nitro groups to amino groups, altering the compound’s properties.
Substitution: This reaction can replace specific atoms or groups within the molecule with others, leading to new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
METHYL 3-[(4-CHLORO-2,5-DIMETHOXYANILINO)CARBONYL]-5-NITROBENZOATE has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Medicine: It is explored for its potential therapeutic properties and as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of METHYL 3-[(4-CHLORO-2,5-DIMETHOXYANILINO)CARBONYL]-5-NITROBENZOATE involves its interaction with specific molecular targets. These interactions can modulate biological pathways and lead to various effects. For example, the compound may inhibit certain enzymes or receptors, thereby altering cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2,5-dimethoxyaniline: A precursor in the synthesis of the target compound.
Methyl 3-nitrobenzoate: Another precursor used in the synthesis.
3-(4-Chloro-2,5-dimethoxyanilino)-1-(2-naphthyl)-1-propanone: A structurally related compound with different applications.
Uniqueness
METHYL 3-[(4-CHLORO-2,5-DIMETHOXYANILINO)CARBONYL]-5-NITROBENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
